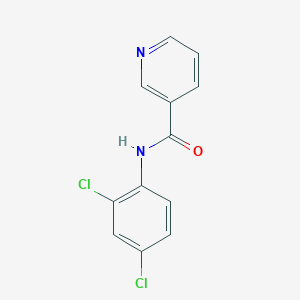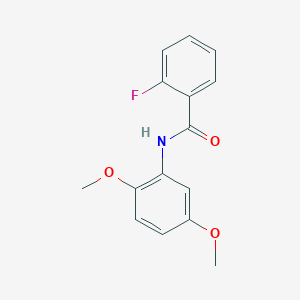![molecular formula C16H12BrClF3NO3 B270841 6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270841.png)
6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that is used in scientific research for its potential therapeutic effects. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mechanism of Action
The mechanism of action of 6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes and signaling pathways that are involved in inflammation, tumor growth, and pain perception.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to reduce inflammation, inhibit tumor growth, and decrease pain perception. It has also been shown to have minimal toxicity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its potential therapeutic effects. This compound has been shown to have anti-inflammatory, anti-tumor, and analgesic properties, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Future Directions
There are several future directions for research on 6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to explore its potential use in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to determine the optimal dosage and administration method for this compound in order to maximize its therapeutic effects.
Synthesis Methods
The synthesis of 6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of a palladium-catalyzed cross-coupling reaction. This reaction involves the coupling of a bromo-substituted cyclopentadiene with a chloro-substituted phenylboronic acid, followed by a series of other chemical reactions to form the final product.
Scientific Research Applications
6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been studied extensively for its potential therapeutic effects. This compound has been shown to have anti-inflammatory, anti-tumor, and analgesic properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, rheumatoid arthritis, and Alzheimer's disease.
properties
Molecular Formula |
C16H12BrClF3NO3 |
|---|---|
Molecular Weight |
438.62 g/mol |
IUPAC Name |
2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C16H12BrClF3NO3/c17-12-6-4-7-11(15(24)25-13(7)12)10(6)14(23)22-9-3-5(16(19,20)21)1-2-8(9)18/h1-3,6-7,10-13H,4H2,(H,22,23) |
InChI Key |
AVOGMGRQNJYIIC-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Canonical SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide](/img/structure/B270771.png)
![2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B270780.png)
![2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B270781.png)
![methyl 3-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B270782.png)
![4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B270783.png)
![(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B270785.png)
![N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide](/img/structure/B270787.png)
![N-(4-bromophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B270788.png)

![4-({[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B270791.png)
